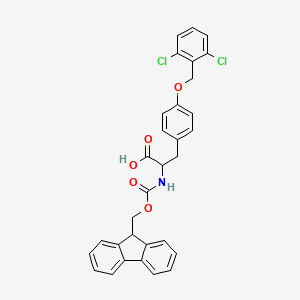

N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

Description

BenchChem offers high-quality N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUABXSNYLWHTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Protected Amino Acid Chemistry

The synthesis of peptides and other complex organic molecules necessitates a strategic approach to manage the reactivity of various functional groups. springernature.comnih.gov This is the core principle of protecting group chemistry, an essential strategy that prevents unwanted side reactions and ensures the formation of the desired chemical bonds. springernature.comlibretexts.org Amino acids, the building blocks of proteins, are polyfunctional molecules, typically containing at least an amino group (-NH₂) and a carboxyl group (-COOH), with many also possessing reactive side chains. altabioscience.com

To construct a peptide with a specific sequence, chemists must prevent the amino acids from polymerizing randomly. springernature.comnih.gov This is achieved by temporarily "masking" or "protecting" certain functional groups. libretexts.org For instance, to form a dipeptide, the amino group of one amino acid is protected, and the carboxyl group of the second amino acid is protected. masterorganicchemistry.com This leaves a single free carboxyl group and a single free amino group to react, forming the desired peptide bond. masterorganicchemistry.com

The choice of protecting groups is governed by the principle of orthogonality . iris-biotech.denih.gov Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. iris-biotech.debiosynth.com This allows for the sequential and controlled deprotection and modification of specific sites within a complex molecule. nih.gov The most common orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the base-labile Fmoc group for the α-amine and acid-labile groups (like tert-butyl) for the side chains. iris-biotech.debiosynth.com

| Concept | Description | Relevance to N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine |

|---|---|---|

| Protecting Group | A temporary modification of a functional group to prevent its participation in a chemical reaction. springernature.comlibretexts.org | Employs two distinct protecting groups: Fmoc and 2,6-Dichlorobenzyl. |

| Orthogonality | The ability to remove one type of protecting group in the presence of others by using different, non-interfering chemical conditions. iris-biotech.denih.gov | The base-labile Fmoc group is orthogonal to the acid-labile 2,6-Dichlorobenzyl group, allowing for selective deprotection. |

| Solid-Phase Peptide Synthesis (SPPS) | A method where a peptide chain is assembled step-by-step while attached to an insoluble solid support (resin). biosynth.comlgcstandards.com | This compound is designed primarily for use in Fmoc-based SPPS. chemimpex.com |

Significance of D Amino Acid Derivatives in Chemical Biology and Material Science Research

While proteins in nearly all living organisms are constructed from L-amino acids, their mirror images, D-amino acids, play crucial and fascinating roles in nature and science. wikipedia.org D-amino acids are found in the cell walls of bacteria, in the venom of certain animals like cone snails, and even act as neurotransmitters in the mammalian brain. wikipedia.org

In the laboratory, the incorporation of D-amino acids into synthetic peptides is a powerful strategy for designing novel biomolecules and materials. The primary advantage of using D-amino acids is to enhance metabolic stability. nbinno.comnih.gov Peptides made from L-amino acids are readily degraded by proteases, the body's natural protein-recycling enzymes. Peptides containing D-amino acids, however, are resistant to these enzymes, which can dramatically increase their half-life and bioavailability in therapeutic applications. nbinno.comnih.govlifetein.com

Beyond stability, D-amino acids are used to modulate the three-dimensional structure of peptides. rsc.orgnih.gov Introducing a D-amino acid can induce specific turns or disrupt standard secondary structures like α-helices or β-sheets, allowing researchers to fine-tune the peptide's conformation for optimal binding to a biological target. rsc.orgnih.gov In material science, this conformational control is exploited to create novel self-assembling nanomaterials, such as hydrogels and nanotubes, with unique properties for drug delivery and tissue engineering. rsc.org

Overview of the 2,6 Dichlorobenzyl Moiety As a Tyrosine Side Chain Protecting Group in Peptide Chemistry

The 2,6-dichlorobenzyl (2,6-Cl₂Bzl or Dcb) group is a benzyl-type ether protecting group specifically designed for enhanced acid stability. peptide.comug.edu.pl Compared to the standard benzyl (B1604629) (Bzl) group, which can be partially cleaved by the repetitive TFA treatments used in Boc chemistry, the 2,6-dichlorobenzyl ether is significantly more robust. peptide.com The two chlorine atoms on the benzyl ring are electron-withdrawing, which deactivates the ring towards electrophilic attack and strengthens the benzylic C-O bond, making it more resistant to acidolysis. ug.edu.pl

This increased stability makes the 2,6-dichlorobenzyl group a valuable alternative to the benzyl group in the Boc/Bn solid-phase strategy, as it is reliably removed only under the strong acid conditions of final HF cleavage. peptide.comug.edu.pl In the context of Fmoc chemistry, the 2,6-Cl₂Bzl group's high acid stability allows it to be used for the synthesis of fully protected peptide fragments. peptide.com These fragments can be cleaved from a highly acid-labile resin while keeping the side-chain protection intact, enabling their use in subsequent fragment condensation strategies to build larger proteins. peptide.com

Historical and Current Academic Research Trends for Fmoc Protected Tyrosine Derivatives

Fmoc-protected tyrosine and its derivatives have been central to peptide chemistry since the popularization of the Fmoc-SPPS methodology. Initially, research focused on optimizing the protection of the phenolic hydroxyl group to prevent side reactions and racemization. nih.gov This led to the widespread adoption of derivatives like Fmoc-Tyr(tBu)-OH, where the tert-butyl group provides orthogonal protection compatible with the standard Fmoc protocol. peptide.com

Current research trends have moved towards creating Fmoc-tyrosine building blocks with novel functionalities that expand the capabilities of peptide synthesis. These trends include:

Post-Translational Modifications (PTMs): Researchers have developed Fmoc-tyrosine derivatives that incorporate mimics of natural PTMs, such as phosphorylation (Fmoc-Tyr(PO₃H₂)-OH) or sulfation. nih.govnih.gov The synthesis of phosphotyrosine-containing peptides, for example, is crucial for studying cell signaling pathways, and early methods involved derivatives like Fmoc-Tyr(PO₃tBu₂)-OH. nih.gov

Bioconjugation and Labeling: Tyrosine's aromatic side chain is a prime target for modification. Researchers have synthesized Fmoc-tyrosine derivatives containing halogens (e.g., iodotyrosine), which can serve as handles for cross-coupling reactions (like Suzuki-Miyaura coupling) to create novel bi-aryl amino acids or attach labels. researchgate.net

Photocleavable Groups: To achieve spatiotemporal control over peptide activity, derivatives such as N-Fmoc-O-(2-nitrobenzyl)-tyrosine have been created. The nitrobenzyl group is stable during synthesis but can be removed by UV light, allowing researchers to "uncage" and activate a peptide at a specific time and location.

Unnatural Amino Acids: Fmoc-protected unnatural tyrosine analogs, such as 2',6'-dimethyl-L-tyrosine, are synthesized and incorporated into peptides to create ligands with enhanced potency and receptor selectivity, particularly in opioid research. mdpi.com

These advancements demonstrate a clear trend towards using modified Fmoc-tyrosine derivatives not just as passive building blocks, but as active tools for creating peptides with tailored structures, functions, and advanced applications in chemical biology and medicine. researchgate.net

Scope and Objectives of Research Utilizing N Fmoc O 2,6 Dichlorobenzyl D Tyrosine

Precursor Synthesis of D-Tyrosine Derivatives

The initial step in the synthesis of the target compound is the preparation of a D-tyrosine derivative where the carboxylic acid functionality is protected to prevent unwanted side reactions during subsequent steps. Common precursor derivatives include D-tyrosine methyl ester or D-tyrosine benzyl (B1604629) ester.

The synthesis of D-tyrosine methyl ester hydrochloride can be achieved by reacting D-tyrosine with thionyl chloride in methanol (B129727). This reaction proceeds by the in situ formation of hydrogen chloride, which catalyzes the esterification.

Similarly, D-tyrosine benzyl ester can be prepared by treating D-tyrosine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. An efficient method for this transformation involves the use of cyclohexane (B81311) as a water azeotroping solvent to drive the reaction to completion. mdpi.com This approach avoids the use of hazardous solvents like benzene (B151609) or carbon tetrachloride. mdpi.com Chiral HPLC analysis has demonstrated that this method can yield enantiomerically pure amino acid benzyl esters. mdpi.com

Table 1: Synthesis of D-Tyrosine Precursors

| Precursor | Reagents | Solvent | Key Conditions |

|---|---|---|---|

| D-Tyrosine Methyl Ester HCl | D-Tyrosine, Thionyl Chloride | Methanol | Reflux |

O-Alkylation Strategies for the 2,6-Dichlorobenzyl Ether Formation

The formation of the 2,6-dichlorobenzyl ether on the phenolic hydroxyl group of the D-tyrosine precursor is a crucial step. This is typically achieved through a Williamson ether synthesis, which involves the reaction of the phenoxide ion of the tyrosine derivative with an alkyl halide, in this case, 2,6-dichlorobenzyl bromide or chloride.

Reaction Conditions and Catalysis for Etherification

The O-alkylation is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. A patent describes a method for the O-alkylation of tyrosine by reacting it with an alkyl halide in a highly alkaline solution of dimethyl sulfoxide (B87167) (DMSO). nih.gov Strong bases such as sodium hydroxide (B78521) or potassium hydroxide are suitable for this purpose. nih.gov The reaction temperature is typically maintained above 50°C to facilitate the reaction. nih.gov

Given the steric hindrance of the 2,6-disubstituted benzyl halide, optimizing the reaction conditions is critical to achieving a good yield. The choice of base and solvent plays a significant role in the reaction's success.

Solvent Systems for Optimized Yields and Purity

Dimethyl sulfoxide (DMSO) is an effective solvent for this type of reaction as it can dissolve the tyrosine derivative and facilitate the formation of the phenoxide ion. nih.gov Other polar aprotic solvents like N,N-dimethylformamide (DMF) may also be employed. The selection of the solvent system is crucial for ensuring that the reactants remain in solution and for promoting the desired SN2 reaction pathway of the Williamson ether synthesis. The purity of the resulting O-alkylated product is often enhanced by careful work-up procedures to remove unreacted starting materials and byproducts.

N-alpha-Fmoc Protection Protocols for D-Tyrosine Derivatives

The final step in the synthesis is the protection of the alpha-amino group of the O-alkylated D-tyrosine derivative with the Fmoc group. This protection is essential for the subsequent use of the amino acid in solid-phase peptide synthesis.

Reagents and Reaction Pathways for Fmoc Derivatization

The most common reagent for introducing the Fmoc group is 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, in a solvent like dioxane or DMF. rsc.org The amine nucleophilically attacks the chloroformate, leading to the formation of the stable Fmoc-carbamate. rsc.org

An alternative and often preferred reagent is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). rsc.org This reagent is more stable than Fmoc-Cl and tends to result in cleaner reactions with fewer side products. rsc.org The reaction with Fmoc-OSu is also performed in the presence of a base, such as sodium bicarbonate, in a solvent mixture like aqueous acetone (B3395972) or aqueous dioxane.

Table 2: Reagents for N-alpha-Fmoc Protection

| Reagent | Reaction Conditions | Advantages |

|---|---|---|

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O) | Readily available |

Stereochemical Integrity Preservation During Fmoc Introduction

A critical consideration during the N-Fmoc protection is the preservation of the stereochemical integrity of the D-tyrosine derivative. The reaction conditions, particularly the pH and temperature, must be carefully controlled to minimize the risk of racemization. The use of mild basic conditions and carrying out the reaction at or below room temperature are generally recommended. The choice of the Fmoc-reagent can also influence the level of racemization, with Fmoc-OSu often being favored for its milder reaction profile. The absence of strong bases and elevated temperatures helps to ensure that the chiral center of the D-amino acid remains intact throughout the protection step.

Purification and Isolation Techniques for the Synthesized Compound

The purification and isolation of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine are critical steps to ensure the high purity required for its successful incorporation into peptide chains. The primary methods employed are crystallization and chromatography.

Crystallization: This is a common and effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial for obtaining high-purity crystals with a good yield. While specific solvent systems for N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine are not extensively detailed in publicly available literature, general principles for Fmoc-amino acids suggest the use of solvent mixtures. Typically, a solvent in which the compound is soluble at an elevated temperature and poorly soluble at a lower temperature is chosen, often in combination with an anti-solvent to induce precipitation. Common solvents used for the crystallization of Fmoc-amino acids include ethyl acetate, dichloromethane (B109758), and methanol, often in combination with non-polar solvents like hexane (B92381) or heptane (B126788) to facilitate crystallization.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine.

Analytical HPLC: This is used to assess the purity of the synthesized compound. Chiral HPLC can be employed to determine the enantiomeric purity, which is critical for the synthesis of biologically active peptides.

Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from unreacted starting materials and by-products. This method utilizes a stationary phase and a mobile phase to separate components based on their polarity and affinity for the stationary phase.

Interactive Data Table: General Purification Techniques for Fmoc-Amino Acids

| Purification Technique | Description | Key Parameters |

| Crystallization | Separation of a solid from a solution by inducing the formation of crystals. | Solvent system, Temperature gradient, Cooling rate |

| Analytical HPLC | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | Column type, Mobile phase composition, Flow rate, Detection wavelength |

| Preparative HPLC | A chromatographic technique used to purify compounds. | Column size, Mobile phase composition, Flow rate, Loading capacity |

Comparative Analysis of Synthetic Routes for N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

The primary synthetic route to N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is the O-alkylation of N-Fmoc-D-tyrosine with a 2,6-dichlorobenzyl halide. Variations in this route can be analyzed based on several factors:

Choice of Alkylating Agent:

2,6-Dichlorobenzyl Chloride vs. 2,6-Dichlorobenzyl Bromide: While both can be used, the bromide is generally a more reactive alkylating agent, potentially leading to faster reaction times. However, the chloride is often more readily available and less expensive. The choice may depend on a balance of reactivity, cost, and availability.

Reaction Conditions:

Base: The selection of a suitable base is critical to deprotonate the phenolic hydroxyl group of N-Fmoc-D-tyrosine, forming the phenoxide which then acts as the nucleophile. Common bases include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and organic bases such as diisopropylethylamine (DIPEA). The strength and steric hindrance of the base can influence the reaction rate and selectivity.

Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (ACN) are commonly used for O-alkylation reactions. The choice of solvent can affect the solubility of the reactants and the rate of the Sₙ2 reaction.

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of side products. The reaction temperature is typically maintained in a range that provides sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

Green Chemistry Principles in the Synthesis of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

The application of green chemistry principles to the synthesis of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of greener solvents, atom economy, and energy efficiency.

Greener Solvents: The O-alkylation of N-Fmoc-D-tyrosine traditionally employs polar aprotic solvents like DMF and DMSO, which have environmental and health concerns. Research into greener alternatives for similar chemical transformations is ongoing. Potential greener solvents for O-alkylation reactions include bioderived solvents like Cyrene™ (dihydrolevoglucosenone) or ionic liquids, although their application to this specific synthesis would require further investigation and optimization. The use of solvent-free or neat conditions, where the reactants themselves act as the solvent, is another green chemistry approach that could be explored.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The O-alkylation reaction for the synthesis of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine can be represented as:

N-Fmoc-D-tyrosine + 2,6-Dichlorobenzyl halide + Base → N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine + Base·HX

Energy Efficiency: Conducting the synthesis at lower temperatures and for shorter reaction times can significantly reduce energy consumption. Optimization of the reaction conditions, potentially through the use of more efficient catalysts or microwave-assisted synthesis, can contribute to a more energy-efficient process.

Principles of Fmoc Solid-Phase Peptide Synthesis Utilizing D-Amino Acids

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme. In this methodology, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while permanent side-chain protection is typically achieved with acid-labile groups like tert-butyl (tBu).

The synthesis cycle involves:

Deprotection: The Nα-Fmoc group of the resin-bound amino acid or peptide is removed using a secondary amine base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

Coupling: The next Nα-Fmoc protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain.

Washing: Excess reagents are washed away from the resin.

This cycle is repeated until the desired peptide sequence is assembled. The incorporation of D-amino acids, such as N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine, follows the same fundamental principles. The use of the D-enantiomer can significantly impact the secondary structure of the resulting peptide and enhance its resistance to proteolysis by endogenous proteases, which are generally specific for L-amino acid residues.

Coupling Chemistry and Reagent Selection for N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine Incorporation

The successful incorporation of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine into a peptide sequence is highly dependent on the choice of coupling reagents and reaction conditions. The bulky nature of the 2,6-dichlorobenzyl group can present steric hindrance, potentially slowing down the coupling reaction and leading to incomplete acylation. Therefore, highly efficient coupling reagents are generally preferred.

Activated Ester and Amide Coupling Approaches

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. To facilitate this reaction, the carboxylic acid of the incoming amino acid must be activated. Common activation strategies include the formation of activated esters or the use of onium salt-based coupling reagents.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used, which convert the O-acylisourea into a more stable and selective active ester.

Onium Salts: Phosphonium and aminium/uronium salts are among the most effective coupling reagents, particularly for sterically hindered amino acids.

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency and low racemization levels.

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. HATU, in particular, is recognized for its superior performance in difficult coupling scenarios due to the formation of a highly reactive OAt ester.

| Coupling Reagent Class | Examples | General Applicability for Hindered Amino Acids |

| Carbodiimides | DIC/HOBt, DIC/Oxyma | Effective, but may require longer reaction times or double coupling. |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, often used for sterically demanding couplings. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very high efficiency; HATU is often the reagent of choice for difficult sequences. |

Mechanistic Considerations of Coupling Efficiency

The efficiency of the coupling reaction is influenced by several factors, including the steric hindrance of both the incoming amino acid and the N-terminus of the peptide chain, the choice of solvent, and the presence of additives. The 2,6-disubstitution on the benzyl group of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine creates significant steric bulk around the carboxylic acid function, which can impede the approach of the nucleophilic amine.

To overcome this, a combination of strategies is often employed:

Use of potent coupling reagents: As mentioned, HATU or HCTU are often preferred.

Extended reaction times: Allowing the coupling reaction to proceed for a longer duration can help drive it to completion.

Double coupling: Repeating the coupling step with a fresh portion of the activated amino acid can ensure high coupling yields.

Elevated temperature: Microwave-assisted SPPS can significantly accelerate coupling reactions, particularly for hindered amino acids, by providing localized and efficient heating.

Role of the 2,6-Dichlorobenzyl Protecting Group in SPPS

The selection of a side-chain protecting group is crucial for the success of SPPS. It must remain stable throughout the entire synthesis and be removable at the final cleavage step without damaging the peptide.

Stability Profile during Coupling Cycles

The 2,6-dichlorobenzyl (2,6-Cl2Bzl) group is employed to protect the phenolic hydroxyl group of tyrosine. A key requirement for any side-chain protecting group in Fmoc SPPS is its stability to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF). Benzyl-type ethers are generally stable to these conditions. The electron-withdrawing nature of the two chlorine atoms on the benzyl ring further enhances the stability of the ether linkage against premature cleavage by nucleophiles or bases.

Furthermore, the 2,6-Cl2Bzl group exhibits significantly enhanced stability to acidic conditions compared to the unsubstituted benzyl group. This is particularly relevant in strategies that may involve the use of very acid-labile resins or in the synthesis of protected peptide fragments.

| Protecting Group | Relative Acid Stability (vs. Benzyl) | Stability to 20% Piperidine/DMF |

| Benzyl (Bzl) | 1x | Stable |

| 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | ~5000x | Stable |

Data is illustrative and based on comparative stability studies.

Cleavage Mechanisms and Orthogonality with Fmoc Chemistry

The principle of orthogonality in Fmoc SPPS dictates that the side-chain protecting groups should be stable to the conditions used for Nα-Fmoc removal, and vice versa. The 2,6-Cl2Bzl group adheres to this principle. While the Fmoc group is removed by a base-mediated β-elimination, the 2,6-Cl2Bzl group is cleaved under strong acidic conditions.

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage of the 2,6-dichlorobenzyl ether occurs via an acid-catalyzed nucleophilic substitution mechanism (SN1 or SN2). The ether oxygen is protonated by the strong acid, making it a good leaving group. A nucleophile present in the cleavage cocktail (e.g., water or a scavenger) then attacks the benzylic carbon, releasing the free tyrosine hydroxyl group.

Due to its enhanced stability, the complete removal of the 2,6-Cl2Bzl group may require harsher conditions than for a standard benzyl group, such as prolonged treatment with TFA or the use of stronger acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.

| Protecting Group | Typical Cleavage Conditions | Mechanism |

| tert-Butyl (tBu) | 95% TFA | SN1 |

| Trityl (Trt) | 1-5% TFA in DCM | SN1 |

| 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | TFA (prolonged), HF, TFMSA | Acid-catalyzed SN1/SN2 |

Impact on Peptide Conformational Control during Synthesis

The incorporation of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine into a growing peptide chain exerts a notable influence on the peptide's conformation during synthesis, primarily through steric effects that mitigate aggregation. Peptide chain aggregation, where individual peptide molecules bind together, is a primary cause of synthetic inefficiency, leading to incomplete acylation and deprotection reactions sigmaaldrich.com.

The 2,6-dichlorobenzyl group is sterically bulky. This bulkiness disrupts the formation of ordered secondary structures, such as β-sheets, between peptide chains attached to the solid support sigmaaldrich.com. By preventing these inter-chain interactions, the derivative helps maintain the peptide's solubility and accessibility for subsequent reagents, thus enhancing synthetic yields and the purity of the crude product.

Furthermore, the presence of a D-amino acid in a peptide sequence, which is predominantly composed of L-amino acids, acts as a "helix breaker." It disrupts the natural propensity of the peptide backbone to adopt common secondary structures. This disruption further contributes to the prevention of aggregation, ensuring that reactive sites remain exposed for efficient continuation of the synthesis cycles.

Resins and Linkers Compatibility with N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

The choice of resin and linker is critical when using N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine, as it dictates the conditions for cleavage and the final state of the synthesized peptide (i.e., fully deprotected or with the side chain still protected).

Wang Resin Applications

Wang resin is a benzyl alcohol-type linker widely used for the synthesis of peptide acids. Cleavage from Wang resin typically requires treatment with a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) sigmaaldrich.com. The O-2,6-dichlorobenzyl protecting group is known to be stable to moderate TFA concentrations (e.g., 50%) but can be cleaved by stronger acids like hydrogen fluoride (HF) peptide.com. Its stability in standard 95% TFA cleavage cocktails can be variable, potentially leading to partial or complete deprotection.

Therefore, the application of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine with Wang resin is nuanced. If the goal is a fully deprotected peptide, standard cleavage protocols are often sufficient. However, if the objective is to generate a peptide fragment with the tyrosine side chain still protected, modified and milder cleavage conditions must be employed, which deviates from the standard use of Wang resin.

Rink Amide Resin Applications

Rink Amide resin is the standard support for the Fmoc-based synthesis of peptide amides sunresinlifesciences.comglycopep.com. Similar to Wang resin, cleavage from Rink Amide resin is achieved with high concentrations of TFA (typically 95%) to yield the C-terminal amide sigmaaldrich.comcd-bioparticles.com.

The compatibility considerations for N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine with Rink Amide resin mirror those for Wang resin. Standard cleavage will likely remove the 2,6-dichlorobenzyl group. For the synthesis of protected peptide amide fragments, alternative, highly acid-labile resins are generally preferred to ensure the integrity of the side-chain protecting group.

Chlorotrityl Resin Utility for Fragment Synthesis

2-Chlorotrityl (2-CTC) resin is exceptionally acid-labile and is the preferred solid support for the synthesis of protected peptide fragments unirioja.esnih.gov. The key advantage of 2-CTC resin is that the peptide can be cleaved under extremely mild acidic conditions, such as 1% TFA in dichloromethane (DCM) or a mixture of acetic acid/trifluoroethanol/DCM nih.govglycopep.com.

These mild cleavage conditions are fully compatible with the preservation of the 2,6-dichlorobenzyl group on the tyrosine side chain peptide.com. This orthogonality allows for the synthesis and isolation of a fully protected peptide acid. This fragment can then be used in subsequent convergent or fragment condensation synthesis strategies, a crucial technique for the production of large or complex proteins. The steric bulk of the trityl linker also helps to minimize side reactions like diketopiperazine formation at the dipeptide stage nih.govpeptide.com.

| Resin Type | Primary Use | Standard Cleavage Condition | Compatibility with Tyr(2,6-Cl2Bzl) Protection |

|---|---|---|---|

| Wang Resin | Peptide Acids | 95% TFA | Protecting group may be cleaved. Milder, non-standard conditions required to keep it intact. |

| Rink Amide Resin | Peptide Amides | 95% TFA | Protecting group may be cleaved. Not ideal for protected fragment synthesis. |

| 2-Chlorotrityl Resin | Protected Peptide Fragments | 1% TFA in DCM or AcOH/TFE/DCM | Excellent. Mild cleavage leaves the protecting group fully intact. |

Optimization of Resin Loading for D-Tyrosine Derivatives

Loading Procedure: The method for attaching the amino acid depends on the resin. For Wang resin, esterification is typically achieved using a coupling agent like DIC (N,N'-Diisopropylcarbodiimide) with a catalyst such as DMAP (4-Dimethylaminopyridine). For the highly reactive 2-chlorotrityl chloride resin, the Fmoc-amino acid is attached in the presence of a hindered base like DIEA (N,N'-Diisopropylethylamine) without prior activation of the carboxylic acid, which minimizes the risk of racemization glycopep.com.

Optimization Strategies:

Reagent Stoichiometry: An excess of the Fmoc-amino acid (typically 2-5 equivalents relative to the resin's theoretical substitution) is used to drive the reaction to completion.

Reaction Time: Due to the steric bulk of the 2,6-dichlorobenzyl group, extended coupling times (e.g., 2-4 hours or even overnight) may be necessary to achieve maximum loading.

Solvent Choice: Anhydrous solvents, particularly DCM for 2-CTC resin, are essential to prevent hydrolysis of the reactive sites on the resin, which would lower the effective loading nih.gov.

Quantification of Loading: The most common method for determining the loading of an Fmoc-protected amino acid is by UV-Vis spectrophotometry biotage.comimperial.ac.ukpeptide.com.

An accurately weighed sample of the dried, loaded resin is taken.

The Fmoc group is cleaved using a known volume of a piperidine solution in DMF (e.g., 20%).

The absorbance of the resulting solution, containing the dibenzofulvene-piperidine adduct, is measured at approximately 301 nm.

The loading (in mmol/g) is calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the adduct is approximately 7800 L mol⁻¹ cm⁻¹ peptide.com.

The formula is: Loading (mmol/g) = (Absorbance × Volume of solution [L]) / (ε × mass of resin [g] × path length [cm])

Strategies for Minimizing Side Reactions and Enhancing Purity in SPPS

Several side reactions can occur during Fmoc-SPPS, potentially compromising the yield and purity of the final peptide iris-biotech.de. The unique structure of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine can influence the propensity of these reactions.

Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage when the N-terminal amine of the second residue attacks the ester linkage of the first residue, cleaving the dipeptide from the resin as a cyclic product. This is especially prevalent with Proline or other secondary amino acids in the first or second position peptide.comiris-biotech.de. The use of sterically bulky C-terminal residues or employing 2-chlorotrityl resin, whose bulkiness inhibits the required conformation for cyclization, can significantly suppress DKP formation peptide.com.

Racemization: Epimerization, particularly of cysteine and histidine, can occur during the activation step peptide.comnih.gov. While D-amino acids can also be susceptible, the use of urethane-based Nα-protecting groups like Fmoc is designed to suppress racemization nih.gov. The addition of additives like HOBt (Hydroxybenzotriazole) or OxymaPure to the coupling cocktail further minimizes this side reaction.

Aggregation: As discussed previously, the bulky 2,6-dichlorobenzyl group and the D-configuration of the tyrosine derivative are advantageous in disrupting peptide chain aggregation, which is a common cause of failed syntheses sigmaaldrich.com.

| Side Reaction | Description | Mitigation Strategy Related to N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine |

|---|---|---|

| Aggregation | Inter-chain hydrogen bonding leading to insolubility and poor reactivity. | The bulky 2,6-dichlorobenzyl group and the D-amino acid configuration disrupt secondary structures, minimizing aggregation. |

| Diketopiperazine (DKP) Formation | Cyclization and cleavage of the N-terminal dipeptide from the resin. | Using 2-chlorotrityl resin, whose steric bulk hinders the cyclization reaction. |

| Racemization | Loss of stereochemical integrity during amino acid activation. | Generally suppressed by the Fmoc group; use of additives like HOBt or OxymaPure during coupling. |

| Side-Chain Acylation | Unwanted reaction at the tyrosine hydroxyl group. | Fully prevented by the stable 2,6-dichlorobenzyl protecting group. |

Automation and High-Throughput Synthesis of Peptides Incorporating N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

The incorporation of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine into automated and high-throughput SPPS protocols follows the general principles of the widely used Fmoc/tBu (tert-butyloxycarbonyl) strategy. beilstein-journals.orgnih.gov This approach involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin. gyrosproteintechnologies.com Automated peptide synthesizers manage the repetitive cycles of deprotection, coupling, and washing, ensuring consistency and high fidelity in the final peptide product. americanpeptidesociety.orgnih.gov

The 2,6-dichlorobenzyl ether protecting group on the tyrosine side chain is designed for enhanced stability and reactivity. chemimpex.com This protecting group is stable to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (e.g., using trifluoroacetic acid, TFA). beilstein-journals.orgiris-biotech.de

Key Considerations for Automation:

The successful integration of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine in automated SPPS hinges on optimizing the coupling step. Due to the steric hindrance that can be associated with the bulky 2,6-dichlorobenzyl group, adjustments to standard protocols may be necessary to ensure efficient and complete coupling.

Automated Synthesis Cycle Parameters:

Modern automated peptide synthesizers offer precise control over the parameters of each synthesis cycle. For the incorporation of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine, the following parameters are critical:

| Parameter | Typical Setting | Rationale |

| Deprotection | 20% Piperidine in DMF | Standard for Fmoc removal. uci.edu |

| Coupling Agent | HCTU/DIPEA or DIC/HOBt | Efficient activation of the carboxylic acid for amide bond formation. chempep.comnih.gov |

| Amino Acid Excess | 3-5 equivalents | Drives the coupling reaction to completion. |

| Coupling Time | 30-120 minutes | May require extension compared to standard amino acids to overcome potential steric hindrance. |

| Washing Solvent | DMF, DCM | Thorough removal of excess reagents and byproducts. |

Monitoring and Optimization in High-Throughput Synthesis:

In a high-throughput setting, where multiple peptides are synthesized in parallel, robust and optimized protocols are essential. The efficiency of incorporating sterically hindered residues like O-2,6-dichlorobenzyl-D-tyrosine can be a limiting factor. Real-time monitoring of Fmoc deprotection, by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, can provide valuable feedback on the progress of the synthesis. iris-biotech.de

Should incomplete coupling be detected, automated synthesizers can be programmed to perform a second coupling step (double coupling) to ensure the desired amino acid is incorporated. chempep.com

Research Findings and Performance:

While specific performance data for N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine in high-throughput automated synthesis is not extensively published in comparative studies, the principles of synthesizing peptides with modified residues are well-established. The 2,6-dichlorobenzyl protecting group is known for its stability, which is advantageous in preventing premature deprotection during the synthesis cycles. chemimpex.com

The following table outlines hypothetical research findings based on typical outcomes for sterically hindered amino acids in automated SPPS:

| Peptide Sequence | Incorporation of Tyr(2,6-Cl2Bzl) | Standard Coupling Time (min) | Double Coupling Required? | Final Purity (%) |

| Ac-Gly-Ala-Tyr(2,6-Cl2Bzl) -Leu-NH2 | Single | 60 | No | >95 |

| Ac-Val-Ile-Tyr(2,6-Cl2Bzl) -Pro-NH2 | Single, sterically hindered neighbors | 90 | Yes | >90 |

| Ac-Arg-Tyr(2,6-Cl2Bzl) -Gly-Lys-NH2 | Single | 60 | No | >95 |

The efficiency of incorporating N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is sequence-dependent. chempep.com Neighboring amino acids with bulky side chains may increase the steric hindrance at the coupling site, necessitating longer coupling times or double coupling protocols to achieve high purity of the final peptide. The use of advanced coupling reagents and optimized reaction conditions in modern automated synthesizers facilitates the efficient incorporation of such modified amino acids, enabling the high-throughput synthesis of complex and novel peptides. beilstein-journals.org

Synthesis of Peptidomimetics Containing N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity. mdpi.com The incorporation of non-natural amino acids, such as D-isomers, is a cornerstone of peptidomimetic design. N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is an ideal reagent for this purpose, providing both the unnatural D-configuration and a securely protected side chain for solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com

The presence of the D-tyrosine residue disrupts the natural L-amino acid sequence, rendering the resulting peptide resistant to proteases, which are stereospecific for L-amino acids. Furthermore, the 2,6-dichlorobenzyl group is exceptionally stable under the acidic conditions often used for cleavage from certain resins or for the removal of other side-chain protecting groups, such as tert-butyl (tBu). peptide.com This stability prevents unwanted side reactions at the tyrosine hydroxyl group during complex synthetic routes.

In drug discovery, peptide-based receptor antagonists are designed to bind to a receptor but not activate it, thereby blocking the action of the natural agonist. The introduction of D-amino acids can significantly enhance the binding affinity and stability of these antagonists. By incorporating N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine into a peptide sequence, researchers can induce specific conformational changes that may lock the peptide into a bioactive structure ideal for receptor antagonism.

The synthesis of such antagonists typically follows the standard Fmoc solid-phase peptide synthesis protocol. The high stability of the 2,6-dichlorobenzyl protecting group ensures that the tyrosine side chain remains inert throughout the iterative coupling and deprotection cycles. peptide.comresearchgate.net This allows for the precise and controlled assembly of complex peptide sequences designed to have high affinity and specificity for their target receptors.

Conformational constraint is a key strategy in peptidomimetic design to improve potency and selectivity. Introducing D-amino acids like D-tyrosine can induce specific secondary structures, such as β-turns, which rigidify the peptide backbone. mdpi.com This pre-organization of the peptide into a defined shape can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.

N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is used to introduce these critical "turn-inducing" residues. The robust 2,6-dichlorobenzyl group is particularly advantageous in the synthesis of cyclic or otherwise constrained peptides, where multiple chemical steps and potentially harsh reaction conditions are required. Its stability ensures that the tyrosine side chain does not interfere with cyclization or other modification reactions. peptide.com

| Feature | Role in Peptidomimetic Synthesis |

| D-Tyrosine Configuration | Induces non-natural peptide backbone conformations (e.g., β-turns), increases resistance to enzymatic degradation. |

| Fmoc Protecting Group | Allows for iterative, base-labile deprotection of the α-amino group in standard solid-phase peptide synthesis. |

| 2,6-Dichlorobenzyl Group | Provides highly stable, acid-resistant protection of the tyrosine hydroxyl side chain, preventing side reactions during synthesis. peptide.comresearchgate.net |

Development of Peptide-Polymer Conjugates through N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine as a Building Block

Peptide-polymer conjugates are hybrid biomaterials that combine the biological specificity of peptides with the physical properties of synthetic polymers, such as increased solubility, stability, and circulation half-life. anr.fr These conjugates are synthesized using methodologies where the peptide can be grown from the polymer or a pre-synthesized polymer can be attached to the peptide.

Tyrosine residues can serve as sites for initiating polymer growth in the "grafting-from" approach. Research has shown that tyrosine residues within proteins can mediate controlled radical polymerization under light irradiation. researchgate.net In a synthetic context, an amino acid can be modified to carry a chemical initiator for techniques like Atom Transfer Radical Polymerization (ATRP).

While N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine does not act as an initiator itself, it serves as a precursor building block. The synthetic strategy involves:

Incorporating N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine into the desired peptide sequence via SPPS.

Completing the peptide synthesis and selectively removing the 2,6-dichlorobenzyl group from the tyrosine side chain, typically under strong acid conditions like HF. peptide.com

Chemically modifying the now-free hydroxyl group of the tyrosine residue with a suitable polymerization initiator.

Initiating the polymerization of a chosen monomer from the peptide-bound initiator, resulting in a well-defined peptide-polymer conjugate.

Enzymatic methods using tyrosinase can also be employed to oxidize the deprotected phenol (B47542) group of tyrosine, generating radicals that can initiate polymerization to form melanin-like materials. nih.gov

The construction of biohybrid materials using N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine relies on its role in the peptide synthesis portion. The D-tyrosine residue, once incorporated and deprotected, provides a specific site for conjugation. In the "grafting-to" methodology, a pre-formed polymer with a reactive end group is covalently attached to the hydroxyl group of the tyrosine residue. The stability of the 2,6-dichlorobenzyl group during the peptide synthesis is crucial for ensuring that the unique conjugation site remains available and uncompromised until it is needed. peptide.com Tyrosine-rich peptides have been specifically explored as platforms for the assembly and synthesis of functional materials. nih.gov

Synthesis of Caged Peptides and Photoactivatable Biomolecules

Caged peptides are biomolecules that have been chemically modified with a photolabile protecting group (PPG), rendering them biologically inactive. wikipedia.org The activity can be restored with high spatial and temporal precision by exposing the molecule to light of a specific wavelength, which cleaves the PPG. wikipedia.orgthieme-connect.de

This technique requires a protecting group that is stable to standard chemical conditions but removable by light. The most common PPGs used for caging are based on the o-nitrobenzyl moiety. thieme-connect.denih.gov For example, N-Fmoc-O-(2-nitrobenzyl)-tyrosine is a commercially available building block specifically designed for the synthesis of caged peptides. nih.gov The 2-nitrobenzyl group can be efficiently cleaved by UV irradiation to release the active tyrosine-containing peptide. nih.gov

In stark contrast, the 2,6-dichlorobenzyl group of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is not photolabile. It is specifically designed to be highly stable and is removed by treatment with strong acid, not by light. peptide.comresearchgate.net Therefore, N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is not used for the synthesis of caged peptides or photoactivatable biomolecules, as its side-chain protecting group does not function as a caging group. The primary application of the 2,6-dichlorobenzyl group is to provide robust, permanent protection during synthesis, which is the opposite of the function required for a photoactivatable application.

| Protecting Group | Structure | Removal Condition | Application |

| 2,6-Dichlorobenzyl (Dcb) | Benzyl ring with chlorine at positions 2 and 6 | Strong acid (e.g., HF) peptide.comresearchgate.net | Stable, permanent side-chain protection |

| 2-Nitrobenzyl (NB) | Benzyl ring with a nitro group at position 2 | UV Light nih.gov | Photo-cleavable "caging" group |

| tert-Butyl (tBu) | (CH₃)₃C- | Moderate acid (e.g., TFA) creative-peptides.com | Acid-labile side-chain protection |

Strategies for Photolabile Group Introduction via Tyrosine Side-Chain

The ability to control the activity of a peptide with light offers powerful tools for studying biological processes with high spatiotemporal precision. This is often achieved by "caging" a bioactive peptide with a photolabile protecting group (PPG), which can be removed by irradiation to release the active molecule. wikipedia.org The tyrosine side-chain is a common target for introducing such functionalities.

While the 2,6-dichlorobenzyl group on N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is a robust, acid-stable protecting group, it is not classified as a photolabile group. Its purpose is to provide orthogonal protection during synthesis, not to be cleaved by light. Instead, strategies for creating photocaged tyrosine residues typically involve the use of purpose-built photolabile moieties, most commonly the ortho-nitrobenzyl (ONBzl) group. nih.govthieme-connect.de

The synthesis of a photocaged tyrosine building block, such as Fmoc-Tyr(ONBzl)-OH, allows for its direct incorporation into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov If a synthetic strategy required one tyrosine residue to be permanently protected (or protected until final strong acid cleavage) and another to be photocleavable, a chemist could employ two different building blocks in the same synthesis: N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine for stable protection and an N-Fmoc-O-ortho-nitrobenzyl-tyrosine derivative for the photocleavable site. This orthogonal approach enables the precise construction of highly complex, multi-functional peptides.

Table 1: Comparison of Tyrosine Side-Chain Protecting Groups

| Protecting Group | Cleavage Condition | Primary Application |

|---|---|---|

| 2,6-Dichlorobenzyl (Cl2Bzl) | Strong Acid (e.g., HF) | Orthogonal protection in Fmoc-SPPS |

| ortho-Nitrobenzyl (ONBzl) | UV Light (e.g., 365 nm) | Photocaging / Photorelease |

| tert-Butyl (tBu) | Moderate Acid (e.g., TFA) | Standard protection in Fmoc-SPPS |

Research on Photocleavage Mechanisms and Kinetics

The efficacy of a photocaged molecule depends on the properties of the photolabile protecting group, specifically its cleavage mechanism and the kinetics of release. Extensive research has focused on optimizing these characteristics for biological applications. nih.gov

The most studied photolabile groups for caging alcohols, like the tyrosine hydroxyl, are based on the ortho-nitrobenzyl scaffold. mdpi.com The general mechanism for their photocleavage proceeds via a Norrish Type II reaction. wikipedia.org Upon absorption of a photon (typically in the UV-A range, 320-400 nm), the nitro group is excited into a diradical state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected molecule (the tyrosine side-chain) and forms an ortho-nitrosobenzaldehyde byproduct. wikipedia.orgnih.gov

Key parameters for photolabile groups that are the subject of ongoing research include:

Quantum Yield (Φ): A measure of the efficiency of the photorelease process. It represents the fraction of absorbed photons that result in the cleavage of the protecting group. nih.gov Higher quantum yields are desirable for efficient uncaging with lower light doses.

Rate of Release: For studying rapid biological processes, the release of the active molecule must be faster than the process being investigated. The kinetics of the aci-nitro intermediate decay determine the release rate, which can range from nanoseconds to microseconds. nih.gov

Photochemical Byproducts: The byproducts of the cleavage reaction (e.g., ortho-nitrosobenzaldehyde) should be non-toxic and not interfere with the biological system or absorb light at the uncaging wavelength. nih.govacs.org

Modifications to the core nitrobenzyl structure, such as adding methoxy (B1213986) groups to the aromatic ring (as in the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), have been developed to fine-tune these properties, for instance, by shifting the absorption wavelength to longer, less damaging wavelengths and improving the cleavage efficiency. thieme-connect.de

Fragment Condensation Strategies in Solution and Solid Phase

Synthesizing very long peptides (over 50 amino acids) using a stepwise, one-amino-acid-at-a-time approach can be challenging due to the accumulation of impurities and declining yields at each step. chempep.com Fragment condensation, a convergent strategy where smaller, protected peptide fragments are synthesized and then joined together, offers a powerful alternative. cblpatras.grspringernature.com

Utilizing Protected Peptide Fragments Derived from N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is exceptionally well-suited for fragment condensation strategies. The process typically involves:

Solid-Phase Synthesis of Fragments: Several peptide fragments (e.g., 10-30 amino acids long) are synthesized on a solid support using standard Fmoc-SPPS. cblpatras.gr N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine can be incorporated at any desired position. The high acid stability of the 2,6-dichlorobenzyl group ensures it remains intact throughout the synthesis, including the repeated Fmoc deprotection steps (using piperidine).

Cleavage from Resin: The fully protected peptide fragments are cleaved from a hyper-acid-labile resin (like 2-chlorotrityl chloride resin) using very mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane). researchgate.net These conditions are carefully chosen to cleave the peptide from the resin without removing the acid-labile side-chain protecting groups, including the robust 2,6-dichlorobenzyl group on tyrosine.

Fragment Coupling: The purified, protected fragments are then coupled together. This can be done in solution (solution-phase ligation) or by attaching one fragment to a resin and then adding the subsequent fragments to it (solid-phase ligation). nih.govresearchgate.net The stability of the 2,6-dichlorobenzyl group is crucial here, as it prevents the reactive tyrosine hydroxyl from participating in side reactions during the activation and coupling steps.

The use of the D-enantiomer of tyrosine, as specified in N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine, is a common strategy to increase the proteolytic resistance of the final peptide therapeutic or to induce specific conformational structures.

Chemoselective Ligation Techniques

Chemoselective ligation refers to the reaction of two mutually and uniquely reactive functional groups to form a covalent bond in the presence of numerous other functional groups. nih.gov In peptide synthesis, this allows for the coupling of unprotected peptide fragments.

The most prominent of these techniques is Native Chemical Ligation (NCL) . NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. The reaction proceeds via a transthioesterification followed by an S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site.

When using fragments containing N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine in a synthesis that will ultimately involve NCL, the protecting group serves to render the tyrosine side-chain inert. While NCL is highly chemoselective for N-terminal cysteines, protecting other potentially nucleophilic side-chains like tyrosine is a standard precautionary measure to prevent any potential side reactions, particularly during the preparation of the peptide thioester fragment. The extreme stability of the 2,6-dichlorobenzyl group ensures it remains in place until the final global deprotection step after all fragments have been successfully ligated.

Table 2: Common Compound Names

| Compound Name | Abbreviation |

|---|---|

| N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine | Fmoc-D-Tyr(2,6-Cl2Bzl)-OH |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| ortho-Nitrobenzyl | ONBzl |

| tert-Butyl | tBu |

| Trifluoroacetic acid | TFA |

| Dichloromethane | DCM |

| N,N-Diisopropylcarbodiimide | DIC |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in peptide chemistry for both analytical and preparative purposes. It allows for the separation, identification, and quantification of the desired product from starting materials, reagents, and side-products.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of Fmoc-protected amino acids and the final peptide conjugates. nih.gov The development of a reliable HPLC method is critical for quality control throughout the synthesis process.

Method development typically involves optimizing several parameters to achieve a high-resolution separation of the target compound from potential impurities. Key considerations include the choice of stationary phase (column), mobile phase composition, gradient, flow rate, and detection wavelength. For N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine and its peptide conjugates, C18 columns are most commonly used. rsc.orgresearchgate.net

The mobile phase usually consists of an aqueous component (Solvent A), often water with 0.1% trifluoroacetic acid (TFA), and an organic component (Solvent B), typically acetonitrile (ACN) with 0.1% TFA. rsc.orgmdpi.com TFA acts as an ion-pairing agent, improving peak shape for peptides. A gradient elution, where the concentration of Solvent B is increased over time, is employed to separate compounds with varying polarities. The strong UV absorbance of the Fmoc group allows for sensitive detection, typically at 214 nm (for the peptide backbone) and 254 nm or near 301 nm (for the Fmoc group). rsc.orgaltabioscience.com

Table 1: Typical RP-HPLC Parameters for Analysis of Fmoc-D-Tyr(2,6-diCl-Bzl)-OH Containing Peptides

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent component. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent component for elution. |

| Gradient | 5-95% B over 30 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection (UV) | 214 nm, 254 nm | Detection of peptide bonds and the Fmoc protecting group. |

| Column Temp. | 30 °C | Ensures reproducible retention times. mdpi.com |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple technique used to monitor the progress of chemical reactions in real-time, such as the coupling of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine onto a growing peptide chain. advion.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time points, chemists can visualize the consumption of the starting materials and the formation of the product. rsc.orgadvion.com

The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent like dichloromethane (DCM) and a polar solvent like methanol is often effective. advion.com After developing the plate, spots are visualized. The Fmoc group's fluorescence allows for easy visualization under UV light (254 nm). rsc.org Additionally, specific stains like ninhydrin (B49086) can be used to detect free primary and secondary amines, which is particularly useful for confirming the completion of a coupling reaction (disappearance of the free amine spot from the resin-bound peptide) or a deprotection step (appearance of a free amine). rsc.org

Table 2: Example TLC System for Monitoring Peptide Coupling

| Component | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5 v/v) |

| Visualization | 1. UV light (254 nm) |

| 2. Ninhydrin stain followed by heating | |

| Application | Monitoring disappearance of Fmoc-amino acid and resin-bound amine. |

Enantiomeric Purity Determination of D-Tyrosine Derivatives

Ensuring the enantiomeric purity of the starting material, N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine, is paramount, as any L-enantiomer contamination will be carried through the synthesis, resulting in diastereomeric peptide impurities that are often difficult to separate.

Chiral HPLC is the most direct and widely used method for determining enantiomeric purity. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com

Several types of CSPs are effective for separating amino acid enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly successful for the direct analysis of underivatized or N-protected amino acids. sigmaaldrich.com For tyrosine derivatives, these columns often show a preference for retaining the D-enantiomer longer than the L-enantiomer. sigmaaldrich.comresearchgate.net Another approach involves crown ether-based CSPs, which can also exhibit high selectivity for D- versus L-amino acids. nih.gov The mobile phase is typically a mixture of an organic solvent like methanol or acetonitrile with a small amount of an acidic or basic modifier to control the ionization state of the analyte.

Table 3: Chiral Stationary Phases (CSPs) for Amino Acid Enantiomer Separation

| CSP Type | Chiral Selector Example | Principle of Separation | Typical Analytes |

| Macrocyclic Glycopeptide | Teicoplanin | Multiple interactions including hydrogen bonding, ionic, and hydrophobic interactions. | Underivatized and N-protected amino acids. sigmaaldrich.com |

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Complexation involving hydrogen bonds between the protonated amine of the analyte and the ether oxygens of the crown. nih.gov | Primary amino acids. |

| Pirkle-type | N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Derivatized amino acids. researchgate.net |

While direct chiral chromatography is often preferred, derivatization can be employed to enhance separation or detection. In this context, derivatization involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.

However, a more common use of derivatization in modern analysis is not for creating diastereomers but for improving the chromatographic properties or detectability of the analyte for chiral HPLC. For instance, derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthaldialdehyde (OPA) introduces a highly fluorescent tag, allowing for very low detection limits. mdpi.comnih.govnih.gov While the starting material is already Fmoc-protected, these techniques are relevant for analyzing the final peptide after hydrolysis to confirm the enantiomeric ratio of the constituent amino acids.

Structural Elucidation Research Methods for Derivatized Peptides

Once a peptide containing N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is synthesized and purified, its structure must be unequivocally confirmed. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods for this purpose.

Mass Spectrometry (MS) is used to confirm the molecular weight of the peptide. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) is used for sequencing the peptide. In this technique, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions (typically b- and y-ions) are measured. This fragmentation pattern allows for the determination of the amino acid sequence and confirms the location of the modified D-tyrosine residue within the peptide chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and connectivity of atoms within the molecule. wikipedia.org

1D NMR (¹H and ¹³C): ¹H NMR provides information on the types and number of protons and their local environment. mdpi.comnih.gov The presence of signals corresponding to the Fmoc group, the 2,6-dichlorobenzyl group, and the amino acid residues confirms the incorporation of the modified residue. ¹³C NMR provides information about the carbon skeleton. mdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for full structural assignment of complex peptides. chemrxiv.orgacs.org TOCSY helps to identify the spin systems of individual amino acid residues, while NOESY provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's conformation and the sequence (sequential assignment). chemrxiv.orgacs.org

Table 4: Spectroscopic Methods for Structural Elucidation of Derivatized Peptides

| Technique | Information Provided | Application to N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine Peptides |

| HRMS | Accurate molecular weight and elemental composition. | Confirms the correct mass corresponding to the peptide sequence including the modified residue. |

| MS/MS | Amino acid sequence and location of modifications. | Verifies the sequence and confirms the position of the D-Tyr(2,6-diCl-Bzl) residue. nih.gov |

| ¹H NMR | Proton environment, connectivity, and conformation. | Identifies characteristic signals from the aromatic protons of the dichlorobenzyl group, the Fmoc group, and the peptide backbone. nih.gov |

| ¹³C NMR | Carbon skeleton of the molecule. | Confirms the presence of all expected carbon atoms in the structure. mdpi.com |

| 2D NMR (TOCSY, NOESY) | Amino acid identification, sequential assignment, and 3D conformation. | Assigns all proton resonances, confirms the amino acid sequence, and provides insights into the peptide's structure in solution. chemrxiv.org |

Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

The precise structural elucidation and purity assessment of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine are paramount before its use in peptide synthesis. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule. For N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine, both ¹H NMR and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the protons of the Fmoc group, the tyrosine backbone, and the 2,6-dichlorobenzyl group. Key expected signals would include those for the aromatic protons of the fluorenyl group, the methine and methylene (B1212753) protons of the Fmoc moiety, the alpha- and beta-protons of the D-tyrosine backbone, and the aromatic and methylene protons of the 2,6-dichlorobenzyl group. The chemical shifts and coupling constants of these protons provide a unique fingerprint of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the Fmoc group and the carboxylic acid, the aromatic carbons of all three ring systems, and the aliphatic carbons of the amino acid backbone and the protecting groups.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 7.80 - 7.30 | Aromatic Protons (Fmoc, Dichlorobenzyl, Tyrosine) |

| 5.20 | Benzyl CH₂ |

| 4.50 - 4.20 | Fmoc CH and CH₂ |

| 4.40 | α-CH (Tyrosine) |

| 3.10 - 2.90 | β-CH₂ (Tyrosine) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine, high-resolution mass spectrometry (HRMS) is used to confirm its exact mass, which is a critical quality control parameter.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be analyzed with minimal fragmentation. The expected molecular ion peak in the mass spectrum would correspond to the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern of Fmoc-protected amino acids is well-characterized. Common fragmentation pathways include the loss of the Fmoc group, decarboxylation, and cleavage of the side chain. The presence of the dichlorobenzyl group would also lead to characteristic fragment ions.

| Expected Mass Spectrometry Data |

| Technique |

| High-Resolution Mass Spectrometry (HRMS) |

| Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Tandem Mass Spectrometry (MS/MS) |

Conformational Analysis of Peptides Incorporating N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

The incorporation of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine into a peptide chain can have a significant impact on its three-dimensional structure or conformation. The bulky and rigid 2,6-dichlorobenzyl group can impose steric constraints that influence the local and global folding of the peptide.

Influence of the 2,6-Dichlorobenzyl Group

The two chlorine atoms on the benzyl ring increase its steric bulk and also alter its electronic properties. This can lead to several effects on the peptide's conformation:

Restricted Side-Chain Rotation: The bulky nature of the dichlorobenzyl group can hinder the free rotation of the tyrosine side chain, locking it into specific rotameric states. This can, in turn, influence the backbone dihedral angles (phi and psi) of the neighboring amino acid residues.

Stabilization of Secondary Structures: The steric hindrance and potential non-covalent interactions (such as halogen bonding or pi-stacking) involving the dichlorobenzyl group could favor the formation or stabilization of specific secondary structures like β-turns or helical motifs.

Modulation of Peptide-Receptor Interactions: In the context of bioactive peptides, the conformation of the peptide is crucial for its interaction with its biological target. The conformational constraints imposed by the O-2,6-dichlorobenzyl-D-tyrosine residue can pre-organize the peptide into a bioactive conformation, potentially enhancing its binding affinity and specificity. Conversely, it could also lead to a conformation that is unfavorable for binding.

Techniques for Conformational Analysis

The conformational analysis of peptides containing O-2,6-dichlorobenzyl-D-tyrosine is typically carried out using a combination of experimental and computational methods.

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the through-space proximity of protons, which is used to determine the three-dimensional structure of the peptide in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for assessing the secondary structure content (e.g., alpha-helix, beta-sheet) of peptides in solution.

Molecular Modeling and Dynamics Simulations: Computational methods are used to generate and refine three-dimensional models of the peptide and to study its conformational dynamics. These simulations can provide insights into the preferred conformations and the energetic landscape of the peptide.

Research on peptides containing O-2,6-dichlorobenzyl tyrosine has been noted in the development of potent antagonists for various receptors. For instance, its incorporation into bradykinin (B550075) antagonists has been explored. While detailed conformational studies of peptides specifically containing O-2,6-dichlorobenzyl-D-tyrosine are not widely published, the principles outlined above provide a framework for how such analyses would be conducted and the expected impact of this modified amino acid.

| Techniques for Conformational Analysis | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Detailed 3D structure in solution, including inter-proton distances and dihedral angles. |

| Circular Dichroism (CD) | Estimation of the secondary structure content (α-helix, β-sheet, random coil). |

| Molecular Modeling | Theoretical 3D models and prediction of conformational preferences. |

Emerging Research Directions and Future Innovations

Development of Novel Protecting Groups for Tyrosine Addressing Current Challenges

The hydroxyl group of tyrosine requires robust protection during Fmoc-based solid-phase peptide synthesis (SPPS) to prevent side reactions like O-acylation. While the 2,6-dichlorobenzyl group of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine offers high stability against the basic conditions used for Fmoc removal, the search for even more versatile and efficient protecting groups continues. Current challenges include preventing side reactions during global deprotection and achieving orthogonality for selective modifications.

Researchers are exploring several new classes of protecting groups to address these issues: